molecular formula C13H9FO4 B11774103 Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate

Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate

Cat. No.: B11774103
M. Wt: 248.21 g/mol
InChI Key: HHIZUWUUPVBNDT-UHFFFAOYSA-N
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Description

Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is an organic compound with the molecular formula C13H9FO4. It is a derivative of furan, a heterocyclic organic compound, and contains a fluorobenzoyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-fluorobenzoyl)furan-2-carboxylate typically involves the reaction of 2-fluorobenzoyl chloride with methyl furan-2-carboxylate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 5-(2-fluorobenzoyl)furan-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The fluorobenzoyl group can enhance the compound’s binding affinity to certain targets, while the furan ring can participate in various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Methyl furan-2-carboxylate: A simpler derivative of furan without the fluorobenzoyl group.

    Methyl 5-(4-nitrophenyl)furan-2-carboxylate: Contains a nitrophenyl group instead of a fluorobenzoyl group.

    Methyl 5-(4-cyanophenyl)furan-2-carboxylate: Contains a cyanophenyl group instead of a fluorobenzoyl group.

Uniqueness

Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is unique due to the presence of the fluorobenzoyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research applications .

Biological Activity

Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a furan ring linked to a 2-fluorobenzoyl group. The presence of the fluorine atom enhances its chemical reactivity, which may contribute to its biological activity. The molecular formula is C12H9FNO4C_{12}H_{9}FNO_{4} with a molecular weight of 265.19 g/mol.

While the precise mechanisms of action for this compound are not fully elucidated, preliminary studies suggest that it may interact with specific biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The compound's reactivity may allow it to bind to proteins involved in various cellular pathways, including those related to cancer proliferation and microbial resistance.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains. Its mechanism may involve interference with bacterial cell wall synthesis or other critical cellular functions.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promising results. Studies have indicated that it can inhibit tumor growth in various cancer cell lines. For example, in assays conducted on lung cancer cell lines, this compound demonstrated cytotoxic effects, suggesting its potential as a therapeutic agent for cancer treatment.

Case Studies and Research Findings

  • Anticancer Study : A recent study evaluated the compound's effectiveness against A549 human lung cancer cells using the MTT assay. The results indicated a significant decrease in cell viability at concentrations as low as 100 µM, with an IC50 value calculated at approximately 115 µM (Table 1).
    CompoundIC50 (µM) A549IC50 (µM) BJ
    This compound115.30>400
    Cyclophosphamide242.41>400
    This data highlights the compound's selective toxicity towards cancer cells compared to normal fibroblast cells.
  • Antimicrobial Study : Another study focused on the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, demonstrating its potential as an effective antimicrobial agent.

Properties

IUPAC Name

methyl 5-(2-fluorobenzoyl)furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO4/c1-17-13(16)11-7-6-10(18-11)12(15)8-4-2-3-5-9(8)14/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIZUWUUPVBNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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